molecular formula C19H19ClF2N4OS B4296475 {7-[Chloro(difluoro)methyl]-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(2,6-dimethylpiperidin-1-yl)methanone

{7-[Chloro(difluoro)methyl]-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(2,6-dimethylpiperidin-1-yl)methanone

Cat. No.: B4296475
M. Wt: 424.9 g/mol
InChI Key: BSTAFHLHVCQSSP-UHFFFAOYSA-N
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Description

{7-[Chloro(difluoro)methyl]-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(2,6-dimethylpiperidin-1-yl)methanone is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core with various substituents, makes it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

The synthesis of {7-[Chloro(difluoro)methyl]-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(2,6-dimethylpiperidin-1-yl)methanone involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chloro(difluoro)methyl, 2,6-dimethylpiperidin-1-yl, and 2-thienyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and various solvents, including dimethylformamide (DMF) and tetrahydrofuran (THF). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

{7-[Chloro(difluoro)methyl]-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(2,6-dimethylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

{7-[Chloro(difluoro)methyl]-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(2,6-dimethylpiperidin-1-yl)methanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as a kinase inhibitor for the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of {7-[Chloro(difluoro)methyl]-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(2,6-dimethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar compounds to {7-[Chloro(difluoro)methyl]-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(2,6-dimethylpiperidin-1-yl)methanone include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents and their combined effects on its biological activity and chemical reactivity.

Properties

IUPAC Name

[7-[chloro(difluoro)methyl]-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-2-yl]-(2,6-dimethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF2N4OS/c1-11-5-3-6-12(2)25(11)18(27)14-10-17-23-13(15-7-4-8-28-15)9-16(19(20,21)22)26(17)24-14/h4,7-12H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTAFHLHVCQSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{7-[Chloro(difluoro)methyl]-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(2,6-dimethylpiperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
{7-[Chloro(difluoro)methyl]-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(2,6-dimethylpiperidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
{7-[Chloro(difluoro)methyl]-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(2,6-dimethylpiperidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
{7-[Chloro(difluoro)methyl]-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(2,6-dimethylpiperidin-1-yl)methanone
Reactant of Route 5
{7-[Chloro(difluoro)methyl]-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(2,6-dimethylpiperidin-1-yl)methanone
Reactant of Route 6
{7-[Chloro(difluoro)methyl]-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(2,6-dimethylpiperidin-1-yl)methanone

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